4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
- is a chemical compound with the following structural formula:
- It is also known by other names, such as Etoricoxib Impurity D or 2-(4-MESYLPHENYL)-1-(6-METHYLPYRIDIN-3-YL)-ETHAN-1-ONE .
- This compound is used in pharmaceutical research and has potential therapeutic applications.
4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: C15H15NO3S
.Preparation Methods
- The synthetic route for 4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves specific reaction steps.
- Unfortunately, detailed industrial production methods are not widely available in the public domain.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific transformation.
- Major products formed from these reactions would depend on the reaction type and starting materials.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: finds applications in:
Mechanism of Action
- The precise mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, it’s essential to explore related compounds within the same chemical space.
- Similar compounds might include other sulfonamides, benzothiazole derivatives, or amides.
Remember that this information is based on publicly available data, and for more specific details, consulting scientific literature or experts in the field would be beneficial
Properties
Molecular Formula |
C23H21N3O3S2 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-15-4-13-20-21(14-15)30-23(25-20)17-5-9-18(10-6-17)24-22(27)16-7-11-19(12-8-16)31(28,29)26(2)3/h4-14H,1-3H3,(H,24,27) |
InChI Key |
YTRNQIJFRCRXDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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